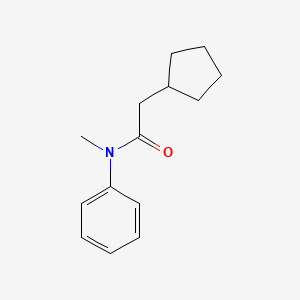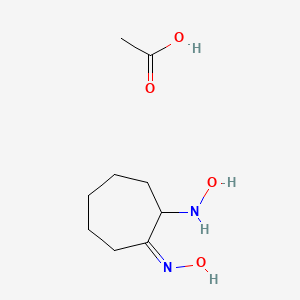
4-methyl-N'-(1-naphthoyloxy)benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N'-(1-naphthoyloxy)benzenecarboximidamide, also known as MN-24, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. This compound belongs to the class of designer drugs known as synthetic cannabinoids, which are chemically engineered to mimic the effects of natural cannabinoids found in the cannabis plant. MN-24 has shown promising results in laboratory experiments, and its unique chemical structure makes it an attractive candidate for further study.
作用機序
4-methyl-N'-(1-naphthoyloxy)benzenecarboximidamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body. When 4-methyl-N'-(1-naphthoyloxy)benzenecarboximidamide binds to these receptors, it activates a cascade of molecular signaling pathways that can affect a wide range of physiological processes. The exact mechanism of action of 4-methyl-N'-(1-naphthoyloxy)benzenecarboximidamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
4-methyl-N'-(1-naphthoyloxy)benzenecarboximidamide has been shown to have a variety of biochemical and physiological effects, including increased heart rate, decreased body temperature, and altered perception of time and space. 4-methyl-N'-(1-naphthoyloxy)benzenecarboximidamide has also been shown to have analgesic and anti-inflammatory effects, which may make it a potential therapeutic agent for the treatment of chronic pain and inflammation.
実験室実験の利点と制限
4-methyl-N'-(1-naphthoyloxy)benzenecarboximidamide has several advantages for use in lab experiments, including its high potency and selectivity for the cannabinoid receptors. 4-methyl-N'-(1-naphthoyloxy)benzenecarboximidamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, 4-methyl-N'-(1-naphthoyloxy)benzenecarboximidamide has some limitations, including its potential for toxicity and its lack of specificity for the CB1 and CB2 receptors. These limitations must be carefully considered when designing experiments using 4-methyl-N'-(1-naphthoyloxy)benzenecarboximidamide.
将来の方向性
There are several future directions for research on 4-methyl-N'-(1-naphthoyloxy)benzenecarboximidamide, including studies on its potential therapeutic applications, its mechanism of action, and its effects on different physiological systems. 4-methyl-N'-(1-naphthoyloxy)benzenecarboximidamide may also be used as a tool for studying the endocannabinoid system and cannabinoid receptor signaling pathways. Further research is needed to fully understand the potential of 4-methyl-N'-(1-naphthoyloxy)benzenecarboximidamide and other synthetic cannabinoids for scientific research and therapeutic applications.
合成法
4-methyl-N'-(1-naphthoyloxy)benzenecarboximidamide is synthesized through a multi-step process using various chemical reagents. The first step involves the reaction of 1-naphthol with 4-methylbenzoyl chloride to form 4-methyl-N-(1-naphthoyl)benzamide. This intermediate compound is then reacted with hydroxylamine hydrochloride to form the final product, 4-methyl-N'-(1-naphthoyloxy)benzenecarboximidamide. The synthesis of 4-methyl-N'-(1-naphthoyloxy)benzenecarboximidamide requires careful attention to detail and the use of specialized equipment to ensure the purity and quality of the final product.
科学的研究の応用
4-methyl-N'-(1-naphthoyloxy)benzenecarboximidamide has been used in a variety of scientific research applications, including studies on the endocannabinoid system, cannabinoid receptor binding, and the effects of synthetic cannabinoids on physiological processes. 4-methyl-N'-(1-naphthoyloxy)benzenecarboximidamide has also been used in studies on the potential therapeutic benefits of synthetic cannabinoids, such as their ability to reduce inflammation and pain.
特性
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-13-9-11-15(12-10-13)18(20)21-23-19(22)17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPYRGIAKSYMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CC3=CC=CC=C32)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)




![3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B5914784.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)





